![molecular formula C6H12O2 B570099 4-Methylpentanoic acid-D12 CAS No. 116287-57-1](/img/structure/B570099.png)
4-Methylpentanoic acid-D12
Overview
Description
4-Methylpentanoic acid-D12, also known as Isocaproic Acid-D12, is a deuterium-labeled 4-Methylpentanoic acid . It is a short-chain volatile fatty acid that is produced during wastewater treatment using anaerobic membrane bioreactors . It is a synthetic intermediate in the synthesis of biodiesel, polyhydroxyalkanoate (PHA) biopolymers, and various organic compounds .
Synthesis Analysis
This compound is intended for use as an internal standard for the quantification of 4-methylpentanoic acid by GC- or LC-MS . It is a synthetic intermediate in the synthesis of biodiesel, polyhydroxyalkanoate (PHA) biopolymers, and various organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C6D12O2 . The SMILES representation is [2H]OC (C ( [2H]) ( [2H])C ( [2H]) ( [2H])C (C ( [2H]) ( [2H]) [2H]) ( [2H])C ( [2H]) ( [2H]) [2H])=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :
Scientific Research Applications
Safety Assessment in Fragrance Ingredients
4-Methylpentanoic acid has been evaluated for its safety in various toxicological endpoints. It is found not to be genotoxic and has a margin of exposure greater than 100 for repeated dose toxicity and reproductive toxicity endpoints. The compound is not expected to be phototoxic or photoallergenic and has low potential for skin sensitization. Additionally, it is not considered persistent, bioaccumulative, and toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).
Antimetabolite Properties
2-Amino-4-keto-3-methylpentanoic acids, related to 4-methylpentanoic acid, have been identified as vitamin B12 antimetabolites. These compounds can inhibit the growth of certain bacterial strains in a bioassay system, suggesting potential antimicrobial applications (Perlman et al., 1977).
Analysis in Wine and Beverages
A method has been developed to analyze 4-methylpentanoic acid in wine and other alcoholic beverages. This approach involves solid-phase extraction and gas chromatography-mass spectrometry, highlighting the relevance of 4-methylpentanoic acid in the food and beverage industry (Gracia-Moreno et al., 2015).
Role in Spasmolytic Activity
Eucalyptanoic acid, derived from Eucalyptus camaldulensis var. obtusa, has been studied for its spasmolytic activity. Its derivative, similar in structure to 4-methylpentanoic acid, shows significant spasmolytic effects, mediated through the blockade of calcium influx (Begum et al., 2002).
Antibacterial Applications
A compound structurally related to 4-methylpentanoic acid, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, isolated from Siegesbeckia glabrescens, exhibits specific antibacterial activity against Gram-positive bacteria. This research opens up avenues for its use in developing new antibacterial agents (Kim et al., 2012).
Catalytic Properties
Studies have been conducted on the acid-base properties of oxides in catalysis, using 4-methylpentan-2-ol as a probe molecule. This research helps understand the role of such compounds in catalytic processes, important in the field of material science (Cutrufello et al., 2002).
Synthesis and Characterization
Research has focused on the synthesis and characterization of molecules structurally similar to 4-methylpentanoic acid, with applications in pharmaceuticals and organic chemistry. These studies include the stereoselective synthesis of analogs and investigating their properties (Harris et al., 1998).
Safety and Hazards
properties
IUPAC Name |
deuterio 2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJLKRYENPLQH-BTXGSBRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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